![molecular formula C10H10FNO4S B2657819 4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 926247-14-5](/img/structure/B2657819.png)
4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
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Overview
Description
“4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H10FNO4S . It has a molecular weight of 259.25 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for “4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid” is 1S/C10H12FNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, the sources do not provide more detailed information about the physical and chemical properties of “4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid”.Scientific Research Applications
Stimuli-responsive Fluorophores
Research on heteroatom-induced effects on stimuli-responsive properties of donor-π-acceptor type fluorophores, which consist of anthracene as the donor and either benzoxazole or benzothiazole as the acceptor, shows that these molecules exhibit significant solid-state luminescence and respond to mechanical force and protons. This study reveals the influence of heteroatoms in altering intermolecular interactions, affecting the materials' mechanochromic and acidochromic behaviors (Naeem et al., 2015).
Fluoroalkylative Aryl Migration
Another study explores the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides using sodium di- and monofluoroalkanesulfinates, demonstrating a novel application of fluoroalkyl radical precursors in organic synthesis (He et al., 2015).
Enantioselective Mannich Reactions
Enantioselective Mannich reactions between 3-fluorooxindoles and cyclic benzo-fused N-sulfamidate aldimines, facilitated by a commercially available catalyst, represent a significant advancement in medicinal chemistry, highlighting the potential for creating biologically active compounds with high yield and enantiomeric excess (Zhao et al., 2019).
Supramolecular Liquid Crystals
The synthesis and investigation of linear supramolecular liquid crystals, incorporating fluoro benzoic acid derivatives, offer insights into their thermal, phase behavior, and electro-optical properties. Such materials exhibit rich phase variance, indicating their potential in advanced material applications (Fouzai et al., 2018).
Carbonic Anhydrase Inhibition
A study on benzamide-4-sulfonamides as inhibitors of human carbonic anhydrase isoforms demonstrates the potential therapeutic applications of these compounds, highlighting their potency and specificity in inhibiting metalloenzymes involved in various physiological processes (Abdoli et al., 2018).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-fluoro-3-(prop-2-enylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c1-2-5-12-17(15,16)9-6-7(10(13)14)3-4-8(9)11/h2-4,6,12H,1,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJXODOYNLXZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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